
1-(2,4-Dichlorophenyl)ethylhydrazine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dichlorophényl)éthylhydrazine ; chlorhydrate est un composé chimique de formule moléculaire C8H11Cl3N2. Il s'agit d'un dérivé de l'hydrazine, caractérisé par la présence d'un groupe 2,4-dichlorophényle lié à une partie éthylhydrazine.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse de 1-(2,4-Dichlorophényl)éthylhydrazine ; chlorhydrate implique généralement la réaction du 2,4-dichlorophénylacétonitrile avec l'hydrate d'hydrazine dans des conditions contrôlées. La réaction est réalisée en présence d'un solvant approprié, tel que l'éthanol ou le méthanol, et nécessite un chauffage pour faciliter la formation du produit souhaité. La réaction peut être représentée comme suit :
2,4-Dichlorophénylacétonitrile+Hydrate d'hydrazine→1-(2,4-Dichlorophényl)éthylhydrazine
Le produit obtenu est ensuite traité avec de l'acide chlorhydrique pour obtenir la forme de sel de chlorhydrate, qui est plus stable et plus facile à manipuler.
Méthodes de production industrielle
La production industrielle de 1-(2,4-Dichlorophényl)éthylhydrazine ; chlorhydrate suit des voies synthétiques similaires, mais à plus grande échelle. Le processus implique l'utilisation de solvants et de réactifs de qualité industrielle, et les conditions de réaction sont optimisées pour maximiser le rendement et la pureté. Le produit final est soumis à des mesures rigoureuses de contrôle de qualité pour s'assurer qu'il répond aux spécifications requises pour diverses applications.
Analyse Des Réactions Chimiques
Types de réactions
1-(2,4-Dichlorophényl)éthylhydrazine ; chlorhydrate subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants ou d'autres produits d'oxydation.
Réduction : Il peut être réduit pour former des dérivés de l'hydrazine avec différents substituants.
Substitution : Le composé peut participer à des réactions de substitution, où les atomes de chlore sont remplacés par d'autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le peroxyde d'hydrogène (H2O2).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.
Substitution : Des réactifs comme l'hydroxyde de sodium (NaOH) ou d'autres nucléophiles peuvent faciliter les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que la réduction peut produire divers dérivés de l'hydrazine. Les réactions de substitution peuvent entraîner la formation de nouveaux composés avec différents groupes fonctionnels remplaçant les atomes de chlore.
Applications de la recherche scientifique
1-(2,4-Dichlorophényl)éthylhydrazine ; chlorhydrate a un large éventail d'applications dans la recherche scientifique, notamment :
Chimie : Il est utilisé comme réactif en synthèse organique et comme précurseur pour la préparation d'autres composés chimiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, y compris ses effets sur les processus cellulaires et ses interactions avec les biomolécules.
Médecine : La recherche se poursuit pour explorer ses applications thérapeutiques potentielles, telles que son utilisation dans le développement de nouveaux médicaments ou comme outil pharmacologique.
Industrie : Le composé est utilisé dans divers procédés industriels, y compris la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action de 1-(2,4-Dichlorophényl)éthylhydrazine ; chlorhydrate implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir comme un inhibiteur ou un modulateur de certaines enzymes ou récepteurs, affectant la signalisation cellulaire et les processus métaboliques. Les cibles moléculaires et les voies exactes impliquées dépendent du contexte et de l'application spécifiques du composé.
Applications De Recherche Scientifique
1-(2,4-Dichlorophenyl)ethylhydrazine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs or as a pharmacological tool.
Industry: The compound is used in various industrial processes, including the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2,4-Dichlorophenyl)ethylhydrazine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting cellular signaling and metabolic processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparaison Avec Des Composés Similaires
1-(2,4-Dichlorophényl)éthylhydrazine ; chlorhydrate peut être comparé à d'autres composés similaires, tels que :
1-(2,4-Dichlorophényl)hydrazine : Manque le groupe éthyle, ce qui entraîne des propriétés chimiques et une réactivité différentes.
1-(2,4-Dichlorophényl)éthylamine : Contient un groupe amine au lieu d'une partie hydrazine, ce qui conduit à des activités biologiques différentes.
2,4-Dichlorophénylhydrazine : Structure similaire mais sans le groupe éthyle, affectant son comportement chimique et ses applications.
L'unicité de 1-(2,4-Dichlorophényl)éthylhydrazine ; chlorhydrate réside dans sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C8H11Cl3N2 |
|---|---|
Poids moléculaire |
241.5 g/mol |
Nom IUPAC |
1-(2,4-dichlorophenyl)ethylhydrazine;hydrochloride |
InChI |
InChI=1S/C8H10Cl2N2.ClH/c1-5(12-11)7-3-2-6(9)4-8(7)10;/h2-5,12H,11H2,1H3;1H |
Clé InChI |
CNSJTJWZIWMNPC-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C=C(C=C1)Cl)Cl)NN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Aminobicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B12286745.png)
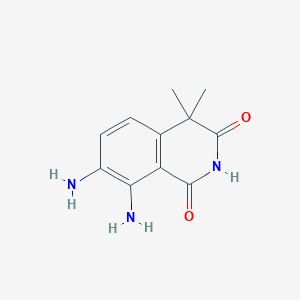

![3-[(4-Sulfanylpyrrolidine-2-carbonyl)amino]benzoic acid](/img/structure/B12286772.png)


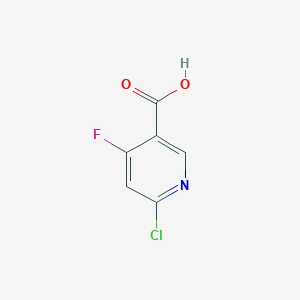
![N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide](/img/structure/B12286790.png)
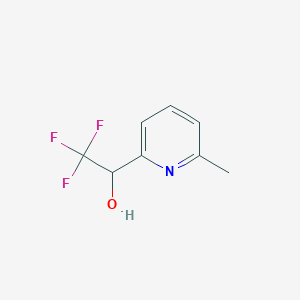
![3,27-bis(2-butyloctyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene](/img/structure/B12286804.png)
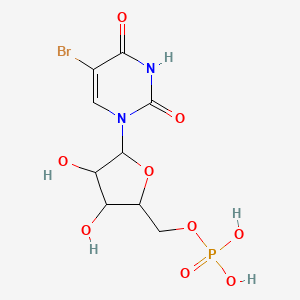
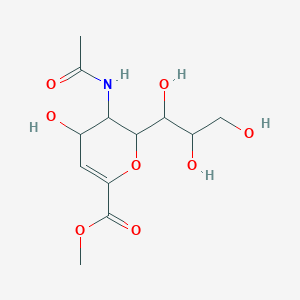

![methyl 4-[hydroxy-(2-oxo-1,3-dioxolan-4-yl)methyl]-2-methyl-4,7a-dihydro-3aH-pyrano[3,4-d][1,3]oxazole-6-carboxylate](/img/structure/B12286828.png)
